Dansylmethionine structure and chemical formula
Dansylmethionine structure and chemical formula
An In-Depth Technical Guide to the Structure and Properties of Dansylmethionine
Executive Summary
Dansylmethionine is a fluorescent derivative of the essential amino acid L-methionine, engineered for utility as a molecular probe in advanced biochemical and analytical applications. Its core functionality arises from the covalent conjugation of a methionine backbone with a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. This fluorophore imparts environmentally sensitive emission characteristics to the molecule, making Dansylmethionine an invaluable tool for researchers and drug development professionals investigating protein structure, enzyme activity, and other molecular interactions. This guide provides a detailed examination of its molecular structure, chemical properties, and the photophysical principles that govern its application.
Molecular Structure and Nomenclature
The chemical identity of Dansylmethionine is precisely defined by its structure, which is a synthesis of two key moieties: the amino acid and the fluorescent reporter group.
International Union of Pure and Applied Chemistry (IUPAC) Name
The systematic name for Dansylmethionine according to IUPAC standards is (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid [1]. This nomenclature precisely describes the stereochemistry and the specific atomic connectivity of the molecule.
Core Structural Components
Dansylmethionine's structure is best understood by deconstructing it into its two fundamental components:
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The L-Methionine Backbone : As the foundational structure, L-methionine provides the chiral center ((2S) configuration), the carboxylic acid group, and the characteristic thioether side chain (-CH₂-CH₂-S-CH₃).
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The Dansyl Group : This functional group, [5-(dimethylamino)naphthalen-1-yl]sulfonyl, is the source of the molecule's fluorescence. It is attached to the alpha-amino group of the methionine backbone via a stable sulfonamide linkage. This bond is formed by the reaction of dansyl chloride with the primary amine of methionine.
Caption: Structural decomposition of Dansylmethionine.
Chemical Formula and Physicochemical Properties
The elemental composition and key identifiers for Dansylmethionine are summarized below. This data is critical for mass spectrometry, analytical chemistry, and formulation development.
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₂N₂O₄S₂ | [1] |
| Molecular Weight | 382.5 g/mol | [1] |
| Canonical SMILES | CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(=O)O | [1] |
| InChIKey | ADWOYRHKFIZWFB-AWEZNQCLSA-N | [1] |
Core Photophysical Properties: The Dansyl Fluorophore
The utility of Dansylmethionine as a molecular probe is entirely dependent on the fluorescence characteristics of its dansyl group.
Mechanism of Fluorescence
The fluorescence of the dansyl moiety is driven by an intramolecular charge transfer (ICT) process. Upon absorption of a photon, an electron is promoted from the electron-donating dimethylamino group to the electron-accepting naphthalene sulfonyl group. The relaxation of this excited state results in the emission of a fluorescent photon.
Spectral Characteristics
The dansyl group has characteristic excitation and emission spectra that are fundamental to its use in fluorescence-based assays.
Environmental Sensitivity (Solvatochromism)
A key feature of the dansyl fluorophore is its pronounced solvatochromism—its emission spectrum is highly sensitive to the polarity of its local microenvironment[3].
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In Non-Polar (Hydrophobic) Environments: The fluorescence emission is typically blue-shifted (shorter wavelength) and exhibits a higher quantum yield (brighter).
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In Polar (Hydrophilic) Environments: The emission is red-shifted (longer wavelength) and the quantum yield is significantly lower (dimmer).
This property is the cornerstone of its application. When Dansylmethionine binds to a hydrophobic pocket on a protein, for example, a measurable increase in fluorescence intensity and a blue shift in its emission spectrum can be observed. This phenomenon allows for the quantitative analysis of binding events and conformational changes.
Conceptual Synthesis Workflow
The synthesis of Dansylmethionine is a standard bioconjugation reaction rooted in nucleophilic substitution. The primary amine of L-methionine acts as the nucleophile, attacking the electrophilic sulfur atom of dansyl chloride.
Experimental Protocol: General Steps
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Dissolution of L-Methionine: L-methionine is dissolved in an aqueous alkaline buffer (e.g., sodium bicarbonate solution, pH ~9). The alkaline conditions are crucial to deprotonate the amino group, thereby increasing its nucleophilicity.
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Addition of Dansyl Chloride: Dansyl chloride, typically dissolved in a water-miscible organic solvent like acetone to prevent hydrolysis, is added dropwise to the methionine solution with vigorous stirring.
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Reaction Incubation: The reaction mixture is stirred at room temperature, often in the dark to prevent photodegradation of the dansyl group, for several hours until completion.
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Purification: The resulting Dansylmethionine product is typically purified from unreacted starting materials and byproducts using techniques such as recrystallization or chromatography.
Caption: Conceptual workflow for the synthesis of Dansylmethionine.
Conclusion
Dansylmethionine is a precisely defined chemical entity whose scientific utility is derived from the elegant fusion of a biological building block with a powerful, environmentally sensitive fluorophore. A thorough understanding of its structure, chemical formula, and photophysical properties is essential for its effective application in research and development. Its ability to report on the polarity of its local environment provides a direct window into molecular interactions, making it a durable and impactful tool for scientific inquiry.
References
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PubChem. (2026). Dansylmethionine. National Center for Biotechnology Information. Retrieved from [Link]
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Balzani, V., et al. (n.d.). Effect of protons and metal ions on the fluorescence properties of a polylysin dendrimer containing twenty four dansyl units. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
